

Preventing delamination of lanthanum zirconate coatings in thermal cycling

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Compound of Interest

Compound Name: LANTHANUM ZIRCONATE

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Technical Support Center: Lanthanum Zirconate Thermal Barrier Coatings

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **lanthanum zirconate** ($\text{La}_2\text{Zr}_2\text{O}_7$) thermal barrier coatings (TBCs). The focus is on preventing delamination during thermal cycling experiments.

Troubleshooting Guide: Addressing Coating Delamination

Issue: My **lanthanum zirconate** coating is delaminating during thermal cycling. What are the potential causes and how can I fix it?

Delamination of **lanthanum zirconate** coatings is a common failure mode during thermal cycling. The primary driver is the build-up of stress at the interface between the ceramic top coat and the metallic bond coat. This stress arises from a combination of factors. The following guide will walk you through the most common causes and their respective solutions.

1. Mismatch in Coefficient of Thermal Expansion (CTE)

- Question: Could the difference in expansion rates between my coating and substrate be causing the delamination?

- Answer: Yes, a significant CTE mismatch between the **lanthanum zirconate** top coat, the bond coat, and the substrate is a primary cause of stress accumulation and subsequent failure during thermal cycling.[1][2][3] **Lanthanum zirconate** has a relatively low CTE compared to the metallic bond coat and superalloy substrate.[2][4] This difference in thermal expansion and contraction during heating and cooling cycles generates substantial stress at the interface, leading to cracking and delamination.

Solutions:

- Implement a Multi-Layer Coating System: A common and effective strategy is to deposit a double-ceramic-layer (DCL) or a functionally graded layer.[1][4][5] An intermediate layer of a material with a CTE between that of **lanthanum zirconate** and the bond coat, such as Yttria-Stabilized Zirconia (YSZ), can help to accommodate the stress.[4][6]
- Doping the **Lanthanum Zirconate**: Introducing dopants into the **lanthanum zirconate** can modify its CTE to better match the underlying layers.[2]

2. Thermally Grown Oxide (TGO) Layer Formation

- Question: I see a brittle layer forming at the interface of my coating. Is this contributing to the failure?
- Answer: Absolutely. The formation of a thermally grown oxide (TGO) layer, predominantly composed of α -alumina (α -Al₂O₃), at the bond coat-top coat interface is a critical factor in TBC failure.[1][3][7] While a thin, dense, and adherent TGO layer is essential for oxidation protection, its continued growth during thermal cycling leads to increased stress and the initiation and propagation of cracks, ultimately causing the coating to spall off.[3][7]

Solutions:

- Optimize the Bond Coat: Employing a high-quality bond coat, such as a CoNiCrAlY alloy, can promote the formation of a more stable and slow-growing TGO.[1] The deposition method of the bond coat, like high-velocity oxygen fuel (HVOF), can also influence its performance.[1]
- Improve Oxygen Barrier Properties: **Lanthanum zirconate** itself has a lower oxygen ion diffusivity compared to YSZ, which helps in slowing down the TGO growth.[2] Composite

coatings containing **lanthanum zirconate** can also exhibit reduced TGO growth.[8][9]

3. Sintering of the Ceramic Top Coat

- Question: My coating appears to be densifying at high temperatures. Can this lead to delamination?
- Answer: Yes, sintering of the porous ceramic top coat at elevated temperatures can contribute to delamination.[2] Sintering leads to densification and stiffening of the coating, which reduces its strain tolerance and increases its thermal conductivity. This, in turn, can lead to higher thermal stresses and a reduction in the coating's lifetime.[2] While **lanthanum zirconate** generally exhibits good sintering resistance, it is not entirely immune to this phenomenon.[2][6]

Solutions:

- Control Porosity: The initial porosity of the coating, influenced by the deposition parameters, plays a crucial role. Optimizing the atmospheric plasma spraying (APS) or electron beam-physical vapor deposition (EB-PVD) process can create a more stable microstructure.
- Composite Coatings: Creating composite coatings by blending **lanthanum zirconate** with materials known for excellent high-temperature stability can help mitigate sintering effects.

4. Deposition Method and Coating Microstructure

- Question: Does the way I deposit my coating affect its performance?
- Answer: The deposition technique and its parameters have a profound impact on the microstructure of the coating and, consequently, its resistance to delamination.

Solutions:

- Electron Beam-Physical Vapor Deposition (EB-PVD): This method can produce a columnar microstructure that is more tolerant to the strains generated during thermal cycling, potentially leading to a longer lifetime.[5]

- Atmospheric Plasma Spraying (APS): For APS, careful control of parameters such as spray distance, power, and powder feed rate is crucial to achieve a desirable porous structure that can accommodate thermal stresses.

Frequently Asked Questions (FAQs)

Q1: What is the primary failure mechanism of **lanthanum zirconate** TBCs during thermal cycling?

The primary failure mechanism is the accumulation of stress at the bond coat-ceramic coat interface.^[1] This stress is mainly due to the mismatch in the coefficient of thermal expansion (CTE) between the different layers and the growth of a brittle thermally grown oxide (TGO) layer during high-temperature exposure.^{[1][3]}

Q2: How can a double-layer coating system improve the thermal cycling lifetime?

A double-layer system, typically with a YSZ layer between the **lanthanum zirconate** top coat and the bond coat, improves the thermal cycling lifetime by acting as a stress buffer.^{[4][6]} The YSZ layer has a CTE that is intermediate between the **lanthanum zirconate** and the metallic bond coat, which helps to reduce the stress concentration at the interface.^[4] This architecture has been shown to significantly increase the number of cycles to failure compared to single-layer **lanthanum zirconate** coatings.^[1]

Q3: What role does the bond coat play in preventing delamination?

The bond coat plays a critical role in both adhesion and oxidation protection. A well-adhered bond coat with a controlled surface roughness provides a good anchor for the ceramic top coat.^{[10][11]} Furthermore, it forms a protective TGO layer that prevents the underlying substrate from oxidizing. The composition and quality of the bond coat directly influence the growth rate and integrity of this TGO layer, which is a key factor in the delamination process.^{[1][7]}

Q4: What are typical thermal cycling test parameters for evaluating **lanthanum zirconate** coatings?

Thermal cycling tests are designed to simulate the harsh temperature fluctuations experienced in applications like gas turbines.^[3] A typical test cycle involves rapidly heating the coating surface to temperatures between 1100°C and 1500°C, holding it at that temperature for a

period (e.g., 5 minutes), and then rapidly cooling it down (e.g., with compressed air for 2 minutes).[3][12] The number of cycles the coating can withstand before a certain percentage of spallation (e.g., 20%) is considered its lifetime.[2]

Q5: Can doping **lanthanum zirconate** improve its performance?

Yes, doping **lanthanum zirconate** with other rare-earth elements can enhance its properties. For instance, doping can increase the CTE of the coating, bringing it closer to that of the bond coat and substrate, thereby reducing the CTE mismatch stress.[2]

Data Presentation

Table 1: Comparison of Thermal Cycling Performance of Different $\text{La}_2\text{Zr}_2\text{O}_7$ -based Coating Systems

Coating System	Deposition Method	Test Temperature (°C)	Number of Cycles to Failure	Reference
Single-layer $\text{La}_2\text{Zr}_2\text{O}_7$	APS	1100	~100-200	[1]
Double-layer YSZ/ $\text{La}_2\text{Zr}_2\text{O}_7$	APS	1100	>400	[1]
Single-layer Dy, Nd doped $\text{La}_2\text{Zr}_2\text{O}_7$	APS	Not Specified	163 and 300 respectively	[1]
Double-layer with Dy, Nd doped $\text{La}_2\text{Zr}_2\text{O}_7$	APS	Not Specified	>400	[1]
Graded YSZ/ $\text{La}_2\text{Zr}_2\text{O}_7$	EB-PVD	1050	3390	[5]
Bilayer YSZ/ $\text{La}_2\text{Zr}_2\text{O}_7$	EB-PVD	1050	4140	[5]

Table 2: Influence of $\text{La}_2\text{Zr}_2\text{O}_7$ Content on TGO Thickness and Porosity in Composite Coatings

$\text{La}_2\text{Zr}_2\text{O}_7$ Content (%)	Initial Porosity (%)	Porosity after Thermal Cycling (%)	TGO Thickness after 100h (μm)	Reference
100	9.16	2.39	10	[8][9]
75	7.12	1.63	9	[8][9]
50	4.45	1.6	6	[8][9]
25	4.39	1.43	5	[8][9]

Experimental Protocols

Protocol 1: Thermal Cycling Test

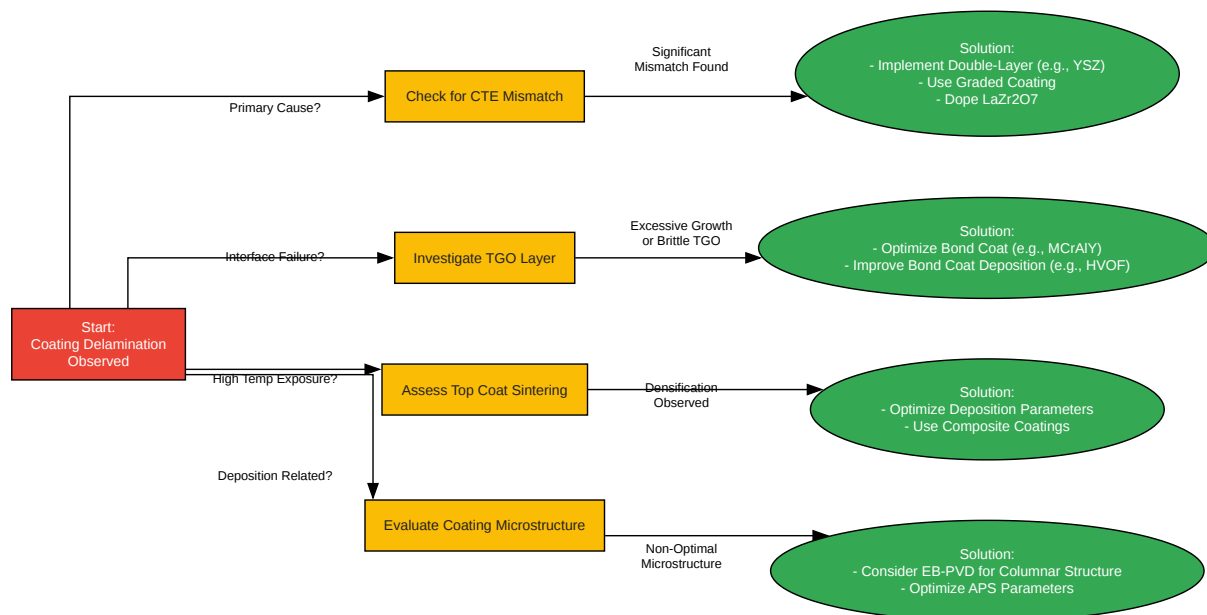
- **Sample Preparation:** Prepare coated specimens, typically small buttons or coupons of the superalloy substrate with the applied bond coat and **lanthanum zirconate**-based top coat.
- **Test Setup:** Utilize a thermal cycling rig, which can be a furnace with rapid heating and cooling capabilities or a burner rig for more realistic conditions.[12][13]
- **Heating Cycle:** Rapidly heat the surface of the TBC to the desired peak temperature (e.g., 1100°C - 1500°C) over a few minutes.[3]
- **Dwell Time:** Hold the sample at the peak temperature for a specified duration to simulate operational conditions (e.g., 5 minutes).[12]
- **Cooling Cycle:** Forcefully cool the sample with compressed air to a lower temperature over a short period (e.g., 2 minutes).[3][12]
- **Cycle Repetition:** Repeat the heating and cooling cycles until coating failure is observed.
- **Failure Criterion:** Define failure as a specific percentage of the coating surface area that has spalled off (e.g., 20%).[2]

- **Analysis:** Periodically inspect the samples visually and with microscopy to monitor crack initiation and propagation. After failure, perform cross-sectional analysis using Scanning Electron Microscopy (SEM) to investigate the failure mechanism.

Protocol 2: Sintering Resistance Test

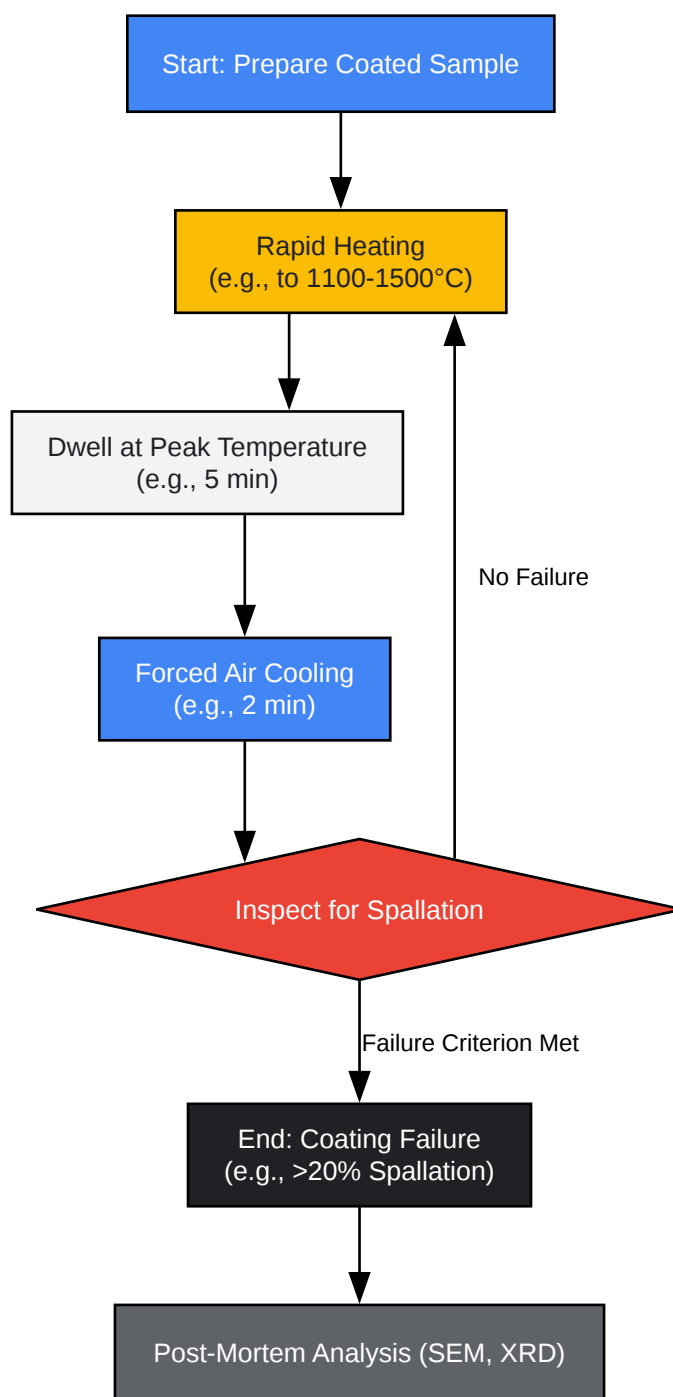
- **Sample Preparation:** Prepare free-standing ceramic TBC samples by chemically stripping the substrate and bond coat from coated specimens.
- **Heat Treatment:** Subject the free-standing ceramic disks to prolonged annealing at a high temperature (e.g., 1400°C) for a set duration (e.g., 100 hours).[\[14\]](#)
- **Characterization:**
 - Measure the thermal conductivity of the samples before and after the heat treatment to quantify the effect of sintering.[\[14\]](#)
 - Analyze the microstructure using SEM to observe changes in porosity and grain size.
 - Use X-ray diffraction (XRD) to check for any phase transformations.

Mandatory Visualization



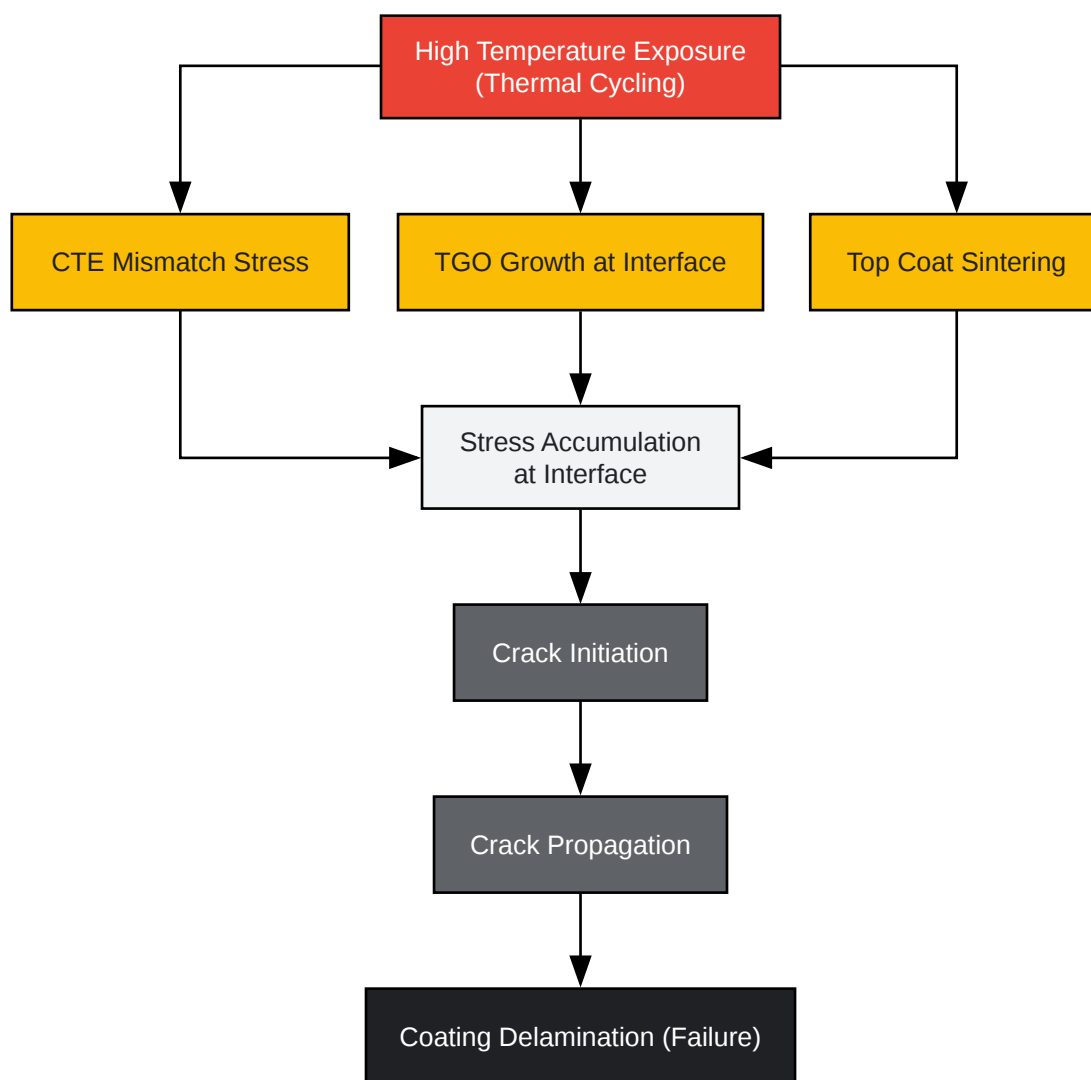
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Caption: Troubleshooting workflow for **lanthanum zirconate** coating delamination.



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Caption: Experimental workflow for thermal cycling testing of TBCs.



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Caption: Signaling pathway of TBC delamination due to thermal cycling.

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